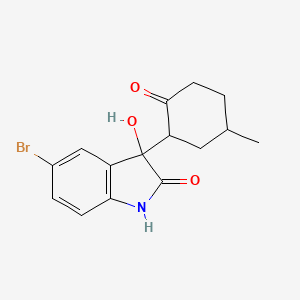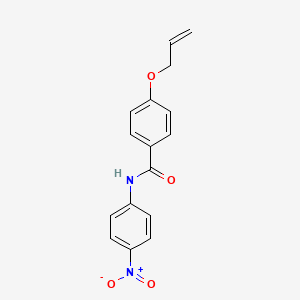![molecular formula C25H28BrNO4 B3999129 9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE](/img/structure/B3999129.png)
9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
Overview
Description
9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl group, an ethoxy group, and a prop-2-en-1-yloxy group attached to a decahydroacridine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the ethoxy and prop-2-en-1-yloxy groups makes the compound susceptible to oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The brominated phenyl group can undergo reduction reactions to form the corresponding phenyl group.
Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the ethoxy and prop-2-en-1-yloxy groups play crucial roles in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or disrupting cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
When compared to similar compounds, 9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde: Shares the brominated phenyl and ethoxy groups but lacks the decahydroacridine core.
4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains a brominated phenyl group and a prop-2-yn-1-yloxy group but differs in the overall structure.
Imidazole derivatives: Possess different heterocyclic cores but exhibit similar biological activities.
Properties
IUPAC Name |
9-(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)-10-methyl-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28BrNO4/c1-4-12-31-25-16(26)13-15(14-21(25)30-5-2)22-23-17(8-6-10-19(23)28)27(3)18-9-7-11-20(29)24(18)22/h4,13-14,22H,1,5-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBYTNOGSNZJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C)Br)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylphenyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3999053.png)
![N-[1-(1-adamantyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B3999065.png)
![ethyl 2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3999066.png)

![2-CHLORO-N-[5-(2-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE](/img/structure/B3999078.png)

![3-({4-[1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B3999096.png)
![1-{2-[(4-methyl-1-piperazinyl)sulfonyl]-4-nitrophenyl}azepane](/img/structure/B3999102.png)



![4-[5-nitro-2-(4-phenylpiperidin-1-yl)phenyl]sulfonylmorpholine](/img/structure/B3999140.png)

![2,6-DIMETHYL-4-[4-NITRO-2-(PIPERIDINOSULFONYL)PHENYL]MORPHOLINE](/img/structure/B3999157.png)
